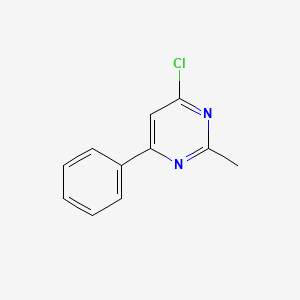

4-Chloro-2-methyl-6-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRVYJDOHARDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates the core chemical principles, step-by-step experimental protocols, and critical process parameters for the synthesis of this pyrimidine derivative. The primary synthesis route detailed herein involves a two-step process: the formation of a 2-methyl-6-phenylpyrimidin-4-ol intermediate, followed by a robust chlorination reaction. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic strategies for pyrimidine-based molecules.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including nucleic acids, vitamins, and a multitude of pharmaceuticals.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, is a valuable intermediate in the synthesis of more complex molecules, owing to the reactive chlorine atom at the 4-position which can be readily displaced by various nucleophiles.[3] This reactivity profile makes it a versatile building block for the development of novel therapeutic agents and functional materials.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and efficient synthesis of this compound is achieved through a two-step reaction sequence. This strategy is predicated on the initial construction of the pyrimidine ring to form 2-methyl-6-phenylpyrimidin-4-ol, which is subsequently converted to the target chloro-derivative.

Figure 1: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

The initial and crucial step in this synthetic sequence is the construction of the pyrimidine ring. This is typically achieved through the condensation of a β-dicarbonyl compound with an amidine. In this specific synthesis, benzoylacetone serves as the three-carbon building block, and acetamidine provides the N-C-N fragment.

Principle of the Reaction

The reaction proceeds via a cyclocondensation mechanism. The basic conditions facilitate the deprotonation of the active methylene group of benzoylacetone, which then undergoes a nucleophilic attack on the carbon atom of acetamidine. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrimidine ring.

Experimental Protocol

Materials:

-

Benzoylacetone

-

Acetamidine hydrochloride

-

Sodium ethoxide (or other suitable base)

-

Ethanol (anhydrous)

-

Hydrochloric acid (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

-

To this basic solution, add acetamidine hydrochloride and stir until it dissolves.

-

Add benzoylacetone dropwise to the reaction mixture.

-

The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with dilute hydrochloric acid to precipitate the product.

-

The solid product, 2-methyl-6-phenylpyrimidin-4-ol, is collected by filtration, washed with cold water, and dried.[4]

Step 2: Chlorination of 2-Methyl-6-phenylpyrimidin-4-ol

The second step involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose.[5][6]

Rationale for Reagent Selection

Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, making it highly effective for the conversion of heteroaromatic hydroxyl compounds to their corresponding chloro derivatives. The reaction is typically driven to completion by heating.

Experimental Protocol

Materials:

-

2-Methyl-6-phenylpyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

-

Dichloromethane (or other suitable solvent)

-

Ice-water

-

Sodium bicarbonate solution

Procedure:

-

In a fume hood, a mixture of 2-methyl-6-phenylpyrimidin-4-ol and phosphorus oxychloride is carefully prepared in a round-bottom flask equipped with a reflux condenser.[6] A small amount of N,N-dimethylaniline can be added.

-

The reaction mixture is heated under reflux for a few hours.[5] The reaction progress is monitored by TLC.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The reaction mixture is then cooled in an ice bath and cautiously poured onto crushed ice to quench the remaining POCl₃.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by column chromatography or recrystallization.

Alternative Synthetic Routes

While the two-step process described above is the most common, other methods for the synthesis of substituted pyrimidines exist. One notable alternative involves the use of chalcones as starting materials.[7][8][9][10][11]

Synthesis from Chalcones

Chalcones, which are α,β-unsaturated ketones, can react with amidines in the presence of a base to form dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.[8][9] For the synthesis of 2-methyl-6-phenylpyrimidin-4-ol, a suitably substituted chalcone would be required.

Figure 2: Generalized pathway for pyrimidine synthesis from chalcones.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |

| 2-Methyl-6-phenylpyrimidin-4-ol | C₁₁H₁₀N₂O | 186.21 | Cyclocondensation of benzoylacetone and acetamidine |

| This compound | C₁₁H₉ClN₂ | 204.66 | Chlorination of the pyrimidinol with POCl₃ |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The two-step approach involving the formation of a pyrimidinol intermediate followed by chlorination offers a reliable and scalable route to this valuable synthetic building block. Understanding the nuances of each reaction step, from the choice of reagents to the optimization of reaction conditions, is paramount for achieving high yields and purity. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this compound and utilize it in their drug discovery and materials science endeavors.

References

- Martsinkevich, D. S., Chernyavskaya, K. F., & Tarasevich, V. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 469-476.

- Synthesis and biological activities of some new pyrimidine derivatives

- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.

- Al-Ostath, A. I., et al. (2025). Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies. Bioorganic Chemistry, 163, 108696.

- Kumar, P., et al. (2017). Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. Research Journal of Pharmacy and Technology, 10(5), 1461-1465.

- 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol. Benchchem.

- An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs. Benchchem.

- Ullmann condens

- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Al-Warhi, T., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(21), 7486.

- Ullmann Reaction. Thermo Fisher Scientific - US.

- Ullmann reaction. Wikipedia.

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.

- Compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol. Chemdiv.

- Application Notes and Protocols: Synthesis of 4-Chloro-6-ethyl-2-phenylpyrimidine. Benchchem.

- 4-Chloro-6-methyl-2-phenylpyrimidine. PubChem.

- Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-6.

- Abdel-Maksoud, M. S., et al. (2025).

- 2-METHYL-6-PHENYLPYRIMIDIN-4-OL 1G - OR9874-1G. Dabos.

- Ullmann Reaction. Organic Chemistry Portal.

- Synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid.

- Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Journal of the Chilean Chemical Society.

- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-METHYL-6-PHENYLPYRIMIDIN-4-OL 1G - OR9874-1G [dabos.com]

- 5. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]

- 6. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 7. [PDF] Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. scispace.com [scispace.com]

- 10. Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Physicochemical Properties of Chloro-Methyl-Phenylpyrimidine Isomers

A Note to the Researcher: The compound of interest, 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3), is a specific isomer of a substituted pyrimidine. In the course of this technical review, it has become apparent that publicly available experimental data for this exact isomer is limited. However, a closely related isomer, 4-Chloro-6-methyl-2-phenylpyrimidine (CAS No. 29509-92-0), has more extensive, albeit still incomplete, characterization data. This guide will therefore focus on the physicochemical properties of the latter, more documented isomer, providing a valuable reference point for researchers in the field. It is crucial to acknowledge this distinction in any experimental design or interpretation of data.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, forming the core structure of numerous biologically active molecules. Their physicochemical properties are pivotal in determining their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed overview of the known physicochemical characteristics of 4-Chloro-6-methyl-2-phenylpyrimidine, offering insights into its molecular structure, solubility, and spectral properties. Furthermore, it outlines robust experimental protocols for the determination of key parameters, empowering researchers to conduct their own characterization studies.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Caption: Key identifiers for 4-Chloro-6-methyl-2-phenylpyrimidine.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Chloro-6-methyl-2-phenylpyrimidine is presented below. This table combines experimentally determined values with computationally predicted data, providing a comprehensive profile.

| Property | Value | Source (Type) |

| Molecular Weight | 204.65 g/mol | PubChem (Computed)[1] |

| Boiling Point | 324.5 ± 22.0 °C at 760 mmHg | ECHEMI (Predicted)[2] |

| Melting Point | Not available | - |

| Solubility | 0.3 µg/mL (at pH 7.4) | PubChem (Experimental)[1] |

| logP (XLogP3) | 3.2 | PubChem (Computed)[1] |

| pKa | Not available | - |

Spectral Data

Spectroscopic analysis is essential for structural elucidation and purity assessment.

-

Mass Spectrometry (GC-MS): Experimental GC-MS data is available and shows a molecular ion peak consistent with the compound's molecular weight. The top five peaks observed are at m/z values of 169, 204, 77, 206, and 103.[1]

Synthesis Overview

The synthesis of chloro-substituted phenylpyrimidines can be achieved through various synthetic routes. One common approach involves the condensation of a β-diketone or a related precursor with benzamidine to form a hydroxypyrimidine, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).

Caption: A simplified schematic of a common synthetic route.

Experimental Protocols: A Practical Guide

For researchers requiring empirical data, the following section provides detailed, step-by-step methodologies for determining key physicochemical properties.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Principle: The sample is heated at a controlled rate, and the temperature range over which the solid-to-liquid phase transition occurs is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline 4-Chloro-6-methyl-2-phenylpyrimidine is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

For a more precise measurement, the apparatus is heated to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality in Experimental Choices:

-

Fine Grinding: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Crucial for allowing the system to remain in thermal equilibrium, providing an accurate measurement of the phase transition temperature.

Determination of Aqueous Solubility (Thermodynamic Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a given solvent at a specific temperature and is a vital parameter in drug development.

Principle: An excess of the solid compound is equilibrated with the solvent of interest until saturation is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Apparatus and Reagents:

-

Scintillation vials or similar sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Reference standard of 4-Chloro-6-methyl-2-phenylpyrimidine

Procedure:

-

Sample Preparation: An excess amount of solid 4-Chloro-6-methyl-2-phenylpyrimidine is added to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

-

Quantification (HPLC):

-

A standard stock solution of the compound is prepared in a suitable organic solvent (e.g., acetonitrile) and used to create a series of calibration standards by dilution.

-

The filtered sample and the calibration standards are injected into the HPLC system.

-

The peak area of the compound in the sample is compared to the calibration curve to determine its concentration.

-

-

Data Reporting: The solubility is reported in units such as µg/mL or µM.

Self-Validating System:

-

Visual Confirmation of Excess Solid: Ensures that the solution is saturated.

-

Time to Equilibrium Study: It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Caption: Experimental workflow for thermodynamic solubility determination.

References

-

PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Chloro-2-methyl-6-phenylpyrimidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a vast array of therapeutic agents with diverse biological activities.[1][2][3][4][5] The strategic functionalization of this privileged scaffold allows for the fine-tuning of physicochemical properties and biological targets. 4-Chloro-2-methyl-6-phenylpyrimidine is a key intermediate, providing a structural basis for the design and synthesis of novel drug candidates.[6] Its characterization is not merely an academic exercise but a critical step in quality control and the rational design of new chemical entities. This guide provides a comprehensive framework for the synthesis, purification, and rigorous structural elucidation of this compound, reflecting the self-validating systems required in drug development.

Part 1: Synthesis and Purity Assessment

The journey to structural elucidation begins with the synthesis of the target compound, followed by a stringent assessment of its purity. Impurities, which can arise from starting materials, byproducts, or degradation, can confound analytical data and impact biological efficacy and safety.[7][8][9]

Synthesis Pathway: A Two-Step Approach

A common and efficient route to this compound involves a two-step process: initial formation of a hydroxypyrimidine intermediate, followed by chlorination.

Step 1: Pyrimidine Ring Formation The synthesis commences with the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. For the target molecule, the reaction of ethyl benzoylacetate with acetamidine hydrochloride in the presence of a base like sodium ethoxide is a viable route to form the 2-methyl-6-phenylpyrimidin-4(3H)-one intermediate.[10]

Step 2: Chlorination The resulting hydroxypyrimidine is then converted to the target 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10][11]

Experimental Protocol: Synthesis

Materials:

-

2-methyl-6-phenylpyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Organic base (e.g., N,N-diethylaniline)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of 2-methyl-6-phenylpyrimidin-4(3H)-one in a suitable solvent, slowly add phosphorus oxychloride at a controlled temperature.[10][11]

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[10]

Purity Determination: A Multi-faceted Approach

Purity is not an absolute value but a profile determined by a suite of analytical techniques. For pharmaceutical intermediates, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the gold standards for assessing purity and identifying impurities.[7][12]

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.

-

Utility: Provides quantitative data on the purity of the compound and can detect non-volatile impurities.

-

Expected Result: A single major peak with a purity level typically exceeding 98% is desired for subsequent characterization and use in drug development.

Differential Scanning Calorimetry (DSC)

-

Principle: DSC can be used to determine the purity of crystalline substances by analyzing their melting behavior. Impurities broaden the melting peak and lower the melting point.[9]

-

Pre-requisites: This method is suitable for crystalline materials with a purity of >98% that do not decompose upon melting.[9]

Part 2: Structural Elucidation Workflow

Once the purity of this compound has been established, a combination of spectroscopic and spectrometric techniques is employed to confirm its molecular structure.

Workflow Diagram: Structural Elucidation

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.[13]

-

Expected Molecular Ion: For this compound (C₁₁H₉ClN₂), the expected monoisotopic mass is approximately 204.0454 g/mol .[14]

-

Isotopic Pattern of Chlorine: A key feature in the mass spectrum will be the presence of an M+2 peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[15][16][17] This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M+) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2), separated by 2 m/z units.[15][16][17] This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[13][18][19]

¹H NMR Spectroscopy

-

Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

-

Expected ¹H NMR Spectrum of this compound:

-

Phenyl Protons (C₆H₅): A multiplet integrating to 5 protons, likely in the aromatic region (δ 7.4-8.2 ppm). The exact chemical shifts will depend on the electronic effects of the pyrimidine ring.

-

Pyrimidine Proton (H5): A singlet integrating to 1 proton. Its chemical shift will be influenced by the adjacent chloro and phenyl groups.

-

Methyl Protons (CH₃): A singlet integrating to 3 protons, typically in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR Spectroscopy

-

Principle: ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.

-

Expected ¹³C NMR Spectrum of this compound:

-

Phenyl Carbons: Several signals in the aromatic region (δ 120-140 ppm). The carbon attached to the pyrimidine ring will be a quaternary carbon.

-

Pyrimidine Carbons: Four distinct signals for the pyrimidine ring carbons. The carbon bearing the chlorine atom (C4) will be significantly downfield.

-

Methyl Carbon: A single signal in the upfield region (δ 20-30 ppm).

-

2D NMR Techniques (COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[18][19]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2]

-

Expected IR Absorptions:

-

Aromatic C-H stretch: ~3050-3100 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹

-

C-Cl stretch: ~700-800 cm⁻¹[2]

-

Single-Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the definitive, unambiguous 3D structure of the molecule in the solid state.[1][4][20][21][22] This technique reveals precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[1]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Value/Observation |

| Molecular Formula | - | C₁₁H₉ClN₂ |

| Molecular Weight | - | 204.65 g/mol [14] |

| Mass Spectrometry | Molecular Ion (M+) | m/z ~204 |

| Isotopic Peak (M+2) | m/z ~206 (approx. 1/3 intensity of M+)[15][16] | |

| ¹H NMR | Phenyl Protons | Multiplet, 5H, δ ~7.4-8.2 ppm |

| Pyrimidine Proton | Singlet, 1H | |

| Methyl Protons | Singlet, 3H, δ ~2.0-3.0 ppm | |

| ¹³C NMR | Aromatic Carbons | Multiple signals, δ ~120-160 ppm |

| Methyl Carbon | Single signal, δ ~20-30 ppm | |

| IR Spectroscopy | Key Stretches | Aromatic C-H, C=C, C=N, C-Cl |

Conclusion

The structural analysis and characterization of this compound is a systematic process that relies on a suite of orthogonal analytical techniques. By following a logical workflow from synthesis and purification to comprehensive spectroscopic and spectrometric analysis, researchers can unequivocally confirm the identity, purity, and structure of this valuable chemical intermediate. This rigorous approach is fundamental to ensuring the quality and reliability of data in drug discovery and development, providing a solid foundation for the subsequent exploration of the compound's therapeutic potential.

References

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-YUMgML7th7Kx7jCZ34Sx4Vx3kSZK9lHpGRMfwxwJD-NeK8WJ5ic4VOqHy9BNA2BtozDBpVu0nMiKRYVdeXEkQjD7JE3nMOgfDDDDcFecWTko3rRFo-yDdJQhgpoUjL47ESxDf_jshQ==]

- Arborpharmchem. (2024). API Intermediates Production Purity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDqHOexNDc6HxiNow9aE8s8HchZipnm3whyKleurcg_5MFttdI5LaFnTP3k610_SbjdpQ32_iEWM5Rg6qT-_bZXHiHN-GE1RPTpuEmskhXT4vnWbxPAQdt9MPK5o9Tik9PAaMX-8xXr0W1VLOrQaV3nxo2C6zkuST92sfXvoc=]

- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIs7pAzVX15ETBfJWfjM2-3B0aX_DKC4BRgPhYc9jFxDu3lQKQ4uI3_v4al1BWYZTrxbPKdmQ5QeZa46V8L92-SVAdZIugVbZHfpnmB0MsVr_F3yVnQFNKd5LYYXtMiXGo]

- Chemguide. (n.d.). mass spectra - the M+2 peak. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfZRd2q0-3q4itviWK9FZ0qLG-AZSC_SZjSsZZblWNeyp99Y4JGXHFDfB_dJKyGdNkvMeUTKxtbolev2hsNDZ7bvM-GZ_URWwUeJ_1gU9k7sroHQy2eNSmr1afmxyDkNtszJw3rlujbysv3ldBhkw1xgu_]

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErYG5lQuDVK5rb6sgXGnGom6NkDw72UG0gb7OIhV8o4rwJN-D1cvX6haWYmo-Ls95O7b8UeadfRJiCRwuwuZx8GLksUwM1zxmbExWnkWqOtU5RQUbeJPJ9vvtubSenpIxmwGFfbnvEVu2822LirQfK5aTjZ0Y9PFLI9yB1j4l_PEVlWnCrd2Ckx-bWxFUPINl5ELgpgDCkbocXfk432UBLtDPW]

- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLLEUE5yf-2nY-rultmuF2szWR6D-d2Q2WSDyVJr0p9bEXYcwzY3KazDpm5l8zUh8eMt0GW224iul_ZPdvRJOnn8Ars7aLJo9cu8HzN0UbDXxlsuZc53X8eHYFzS18AWKsiAaZs_HJYFDowvDT3GR5TEHARqWKID3kBAo8VLakkz6xbC95MCFMLDtVqpGjMfNbH8kjmuwKjoiUiiSg9WwCun58-dRydA==]

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQVdk1AvoZgDrUtdbcYZtCEcef4zDCOCAIEoIJn2XKzlzrQi5TgnZrbhVsWEIJgLVDIRszvjAGfLJxk-DSdouuBqfQQtwqsKFlB54uNgdgAvWUIC8SfcYdF3MeOUnNUCO005xm-aSuneURUXmha8z2vX9RXkMy8t5Nsu2l8VYaUStbyTfmEAZ5WD140hbQxxmbwZN9MoqXFuKLqul7EMT4bXKHERWOMfW4TQgqLw08NWINKb_L9ddQehDL3nunl9Os3t_Rgrguj_zCEUzEV36lCQy8sxrGRHyN3ZweKO0RALpgJyt7uqnowtM3N9vmeLk=]

- BTC. (2025). What are the crystal structures of pyrimidine series compounds? - Blog. [https://vertexaisearch.cloud.google.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKuvrxiJvA7bvBpfJQo9YT-chhSQb-MHF7BbJydHQ9tbsYP_v5Y6jEGg6oxiIpkHhrNrw60Bu4HOEasvhPG-qvi72sFGe3HEeYejwew8kzQEa01wXafnb1_hHA16EqtpEVn8EiG5Nmmjdj5DMnv_exR2wl-sq5Tak9SppvmTRNT6aVIOWHGbDnENeK0ChtpNEsG_W3Kn5RUXmxvk4=]

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPwp4JcrrWOkcCVziFQjSGo4gNO8CR4OqZ5ZtGRn2vqXRFpr3hrp9w33j8EnsM7gBoIWfctlSMVVV9eu1xuUX3ys0FzUxlYUZqxAa5kd6JOUA4_YYIy2PUrIooMc7hVv_uDa9PsG_cn27ugpMRf0yA9K7jWJjvW8TB95iEq3s2xIyVDuxZhzF0Pb5o6d52IQpYMI22xUi4uTs6q2Z1NYWjrrKr7_pjePum4NIUkf72LSTEcfAdpxARojhHfRPsFJ83DBv7CpDs_YTP0G9BJhH5x_Aa86uKMpagIpJAdJdexzc4bSs-O86TfWUja5RUlU8uC7oHyD7FGf90DZZRAw==]

- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUUtigUnJ8D-NGrR-8lHxXOPvefsa5NuEUeKh8Y3Dwh3R8OxK9LsCo_8jYPhaKoH0B6Qh4kqPkJQ9e4kG9dzO7J53IGRdMSDxCWOFUyWLqKyYp8ZdLnDujBtUnp9HmF8jvNeJTOw==]

- Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5028. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHhuXytoamkTCIXLeHJLzdT-J-fvLMqBFLzPoUiR_MZfNo3PhCaH2vPVnZwKAUCErzr6UQhcY29xFfw5ZvNIiB-3INBGVsuRSo4LMy-PiHQFcLREQklkL-P4DnWjn5MfF9Xytb]

- ChemCon GmbH. (n.d.). Identity determination and purity testing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFObgLMVz9Hs3wbHEeyUFo03z1qnCAt50tuKSuWbwwMwSWmc_yNn8G8M3RW7-cdQ9XuFBqsSrTkkTbRiw5jLxhadAc22kQvEgwJ0EEduQLL0lRqJ73AJ0ebXM8jVkx7v0z554w3igRUSsvyRBtaecAlgkK58wPFQbm_TCDbAsUPLa6mJPGjC3VOY3WBKjYz4Hma9TJBYFc=]

- Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. [https://vertexaisearch.cloud.google.

- ECHEMI. (n.d.). This compound Formula. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYXZY0vkrO4SKEK0RI4zYsSzjj3LyGm6mvjAqUFnhdOl-ohgdVBLBK1vKRPn5GaBcwi2OPkPBORa4-3xG8RjnnlbBgaNOG2-iinp64BeoSFmu0T5RIYVGVGP2U3UGjmHIMG3VhBzf6nAn5BwN641v2Dr0fRTkxDlclz3Lm6isAQZPf9M3WH9VkJWVpqxQvt015p_Y=]

- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbtf7-K59mbgiwTJGrmnFoyTz9SX9jIZQeDz1dw-p4SM9GGnVmsoUAz_yx_gzcwRvCWQUONorlRRIgaOcnmFF7Rb-jpAPkPpCUPAvV6cWp9Cop3W_gwA35UgVRvru2p3BdJnkg0CdNMwrZrA4Lm_TAleP0hl8p52NMZSSc9yCtLvosLLl1Cj_YSIq3mLpQnLWV7l5kaZ_O-VUfJzqTL-20yiQ7ytZdWA==]

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAYtUU_xI1efSSa16WimqZMzL5ZZLPjGhNC1e8Suxi5DUGtS7KdQZzHKHHKXWogLD46trWW3XW9Df4g-W4RlpMFl1A6st3aJHttcEKVhFnLnX3iIhmTBSm9f1W0xURjDH9VOJ7mwPKetjB1PecWUtgkRYezHIy57LRnZ5Yo5drnDRq6yUNCTcNbtrRVdiwDJ11hapLbX6i3gVtSB5yNKydr8KEsXLqVQ==]

- Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTNFSlt-D1be5IB3cj8jacz6qY8JqUltg7lIIW2z9TFve4t_tzXQZK9DHentv6H2g6c5CAF1ZpGSLLnp0AQpbVczE6utyKxv_AK5PmHGLt5dyzZBIptex_dsfjsp0k2ubNeaLV6ugvBx5v6B_EtQ==]

- TargetMol. (n.d.). 4-chloro-2-phenylpyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCI10yAHWnKnS1CwMRX0Ayhd8PZDDNJHAd60_WGUWfe8RBxLiBoMlfUBxYXlm3UsihS92lgOHObYtqISFcrCMIUNKRRkQsBYOXJuecynJTXaIvoFbZ1sddZMbOfalR9lLSsjhlElHzJO_Vf5ZIHe2WL6b2rpPIYt-e]

- PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0oHy47O23jbV9VOomtnuvDgV8QZWhlpitOI0i87FKKJQHvrzZm51aazVc9CYHCwc43BPMfIcgIic9cl7z2ZKwwDxX7gdhivjSDrV7rvYhMrIya2nUfAaobS6kUtIRgQ24HoiKWD5VhkA_33peoLEUhEqI7r5TvI_3qIj2BXCDZpm_4ieqgagydA==]

- BenchChem. (n.d.). 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnP1RfLN7pND66UHBRHB1ZuV9vkDMMGRYObz4-jR1im9nfpiqZiAL8KHC2yBYMZLEjh7RfqkN6m7Uxtf-psv4QTHs-vHOrRBQvhQswgMQD-fJq6NvDdeu_hxT0Hr_kzmudm2ce]

- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaZDTaYaX4nNeJV8r0tr2gwKPJLE-Msy5z6nmxxAFJrlFFcWqjRui-Fcnxnl1Q1HKU2kv3eAMtD84hFMIqZvc4Mgpfmj4Cs60AiW8cqondyMLie85Wiic5H-CGhy4V_CgyWy3iNuCFJXKfODEu1yvpCv62R9hugTEolsvdcZxcMu5D36HLqm4XO_zfCEDL0geELuWriTCvVvftnuDOV5TiNbMyf-AKLZpbvaD4zuySbEqK4R4QFI2TFKKf-tC6lPN3af14wtWWPXwkvdDDIg==]

- PubChemLite. (n.d.). 4-chloro-6-methyl-2-phenylpyrimidine (C11H9ClN2). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB1qDqfe9_4cnK-HRfJ9QkNaK-rjtHi_equvmbr5WkgFDJ32AXPJ9epj4RprLIMK056oNBerZDVSHHva3shTi0xgPAk5BnJWPcuQ-_1YeFEKTADBuIHyyk40OIbuE8gsjGYjtaptFR4s20gAw=]

- BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLEvWVcPehd6nMfBlquOgoRRw573wbJrSvPAmQbZzbZBw9WcWoMbw369eJ_271cpAOBV1MUyO0YPVGkzhfyKfl9G5QiFnx_AIgZTzggJq4qZ8GQ4KA-Fj85HW-tFlXpJmY5I35E1Z2Jv-TOKjgFyHYzyPSPvYpyfs62vkkmFGQO9CCpEaM4he_bEhNVMPhmK_tg8GAih17pbvogQaVDAkw3sP58BWGuSPMStey1LKP]

- ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. [https://vertexaisearch.cloud.google.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Chloro-6-ethyl-2-phenylpyrimidine. [https://vertexaisearch.cloud.google.

- SpectraBase. (n.d.). Pyrimidine, 2-chloro-4-methyl-6-phenyl-. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkmiDlpzr2jIwcr9dNyFuh6eMhH-qBJxaYATV48ZozTqEebpQzA3Drq_xu6XXRIDUikAX9FMwoN4LCdIk4z6ZhiCrmy7dmf9mj_-cMTHrZ3kaU9H6d95Dui7OWBf8UsC6LOpTInAk_]

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLo3C4a9ZJUwtUQDJaNun-fdaQ6JmGfmroF2OQyWYFO_H6BGalK6vQFdfFPTup8T38bP9DfbctGFeGwTJYoclIokO61P8vNzoz26hbPKzpTNqkAqLI2P_sUAdLN0dcjtg4q0q3jNW7KuGSKY5VL7UyrfN870glj3EqIFagyVPABpLE4AoRkIujyYCGc-sBRC1d3lD_e7VnqXRXgdf_Rh8pWus55A_zMQAVbBaJEbd1IlL0jsMK7Ul_0JI=]

- PubChem. (n.d.). 4-Chloro-6-methoxy-2-phenylpyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuAKNEy6h924Ji_LHCo5ISlNSQhICL7bhOS_ML0JUQ6i_bp-4cRDGBxEkRMxi6zcQ96ds6I4URaFggH2bqu8D2_YxwvjZCXaTN0Hedw00815qmRdeS58KKyv3BLy6iyGM2q6IFoS1hOpRL02VwoWaKW39il6VUEdfR5dwt1_0eUNVCxkRXPSHvZ6A=]

- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHBpv1lz96K02Gl1v-sbOb_fgKiB_xvlHo-W6PHTZ5AfuK2YouXGUyrfp7qe2GZXwI6NMqesTI0aSAsOfgonE626n5FQ-ksRjODjWOz4EnEJn8SQ5daqtvG8FQ_-jfbxHVWN5M0AYB8FI2lAmke4eE7_ql9pCmdUaRa6QGcHdV97vXJthdMHaVmOYaEeY-r9DLCdUT6Z8G2qH2Zunh3l6Ipm0lzIe2CYJB_gj8GVLmy4HXVg==]

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESoExfjxuIcwrvpTFjOBTqGS1Elbx6N0hIWFFfXiHJb_0GilUDU9iDOJwdM3EJw5VCljrnJfAEPde-HJNEnwrdgk7sgWLyr9Asuj__83uSMUOwwqZfDrDDrU9U4pB-VEzsoLuyooI_SyWiMY0=]

- ChemicalBook. (2023). 4-CHLORO-6-METHYL-2-PHENYL-PYRIMIDINE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSSlJoB396y-vspEyLS4UAHcb9eKwc1bMdlIhB3YNQgAtoY6GGHx9vHiBFg80tbwwRg_-fAm8Z16hovaozY9fsxJZ2v-Q9m6UmFQzfrcic7IVpAi9JodYGhqvTgBX_nYWoytBm3i6vhtoSczwz-NLRcu480-zxvxz0jlSl_Ky55w==]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuAGVHW32RT698gbl2_-s4DRRQC-N5bDutDxsGzbxAX9mLKxoPb2TbUbpwJ0d1_7m44JocgxEQ4SHh_yJ2pW8aIFf1JCpb4TGgruKMMELk61rP2TBVLLByCbbmgAbv78MPPQgQixg98N9AYfM=]

- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTYnqRYz_2-r2yqd1cAP9vTNSng03qdp-CjkQgDLMMshigdlPdMIQZKgOTfnRG8AdjoejPV9K6Khm6Wnef7r9HKYWnhmPWUsJblsnWBpbiCt8kYPpxfh0EDqhuZFwiYSrifswpOCNQQasa2fwkmpF9wPpcc5A41BlBqlzSbWmf2NkA7w==]

Sources

- 1. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 4-chloro-2-phenylpyrimidine_TargetMol [targetmol.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Pharmaceutical Impurity Testing and Identification [intertek.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. echemi.com [echemi.com]

- 11. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 12. Identity determination and purity testing [chemcon.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. journals.iucr.org [journals.iucr.org]

- 21. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]

- 22. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]

An In-depth Technical Guide to 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3), a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides an analysis of its spectroscopic data, outlines a representative synthetic protocol, and explores its applications in drug discovery and development. Safety and handling information is also included to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a substituted pyrimidine with the chemical formula C₁₁H₉ClN₂.[1] Its structure features a central pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2915-15-3 | [2] |

| Molecular Formula | C₁₁H₉ClN₂ | [1] |

| Molecular Weight | 204.66 g/mol | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 324.5 ± 22.0 °C at 760 mmHg (Predicted) | [5] |

| Solubility | 0.3 µg/mL at pH 7.4 | [1] |

| XLogP3 | 3.2 | [5] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 204, corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 206 with an intensity of approximately one-third of the molecular ion peak is also anticipated. Common fragmentation patterns may involve the loss of the chloro group or cleavage of the phenyl or methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the pyrimidine ring proton, and the methyl protons. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). The single proton on the pyrimidine ring would appear as a singlet, and the methyl protons would also present as a singlet, typically in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would reveal signals for all eleven carbon atoms in the molecule. The carbons of the phenyl ring and the pyrimidine ring would resonate in the downfield aromatic region, while the methyl carbon would appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and the C-Cl stretching vibration.

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis due to the reactivity of the chloro substituent. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Representative Synthetic Protocol

A common synthetic route to this compound involves the condensation of a β-dicarbonyl compound with acetamidine, followed by chlorination. A general procedure is outlined below:

Step 1: Synthesis of 2-methyl-6-phenylpyrimidin-4(3H)-one A mixture of a suitable β-ketoester, such as ethyl benzoylacetate, and acetamidine hydrochloride is refluxed in the presence of a base, like sodium ethoxide in ethanol.[5]

Step 2: Chlorination to this compound The resulting 2-methyl-6-phenylpyrimidin-4(3H)-one is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.[5]

Diagram 1: General Synthetic Workflow

Caption: A two-step synthesis of this compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[6] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The reactive chloro group allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of substituted pyrimidines have been investigated for a variety of biological activities, including as antimicrobial and anticancer agents.[7] The specific substitution pattern of this compound provides a unique chemical space for the design of novel kinase inhibitors, receptor antagonists, and other targeted therapies.

Diagram 2: Role in Medicinal Chemistry

Caption: Application of this compound in generating compound libraries for drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source: [1]

It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8] Avoid the formation of dust and aerosols.[3] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If inhaled, move to fresh air.[9]

Conclusion

This compound (CAS No. 2915-15-3) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its reactive chloro group allows for the synthesis of a diverse range of substituted pyrimidines for biological screening. This guide provides essential information on its properties, synthesis, and handling to support its effective and safe use in research and development.

References

- 1. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2915-15-3 this compound AKSci 7019CD [aksci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | 142220-65-3 | Benchchem [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-chloro-2-methyl-6-phenylpyrimidine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, characterization, and explore its potential as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental insights.

Introduction to this compound

This compound is a substituted pyrimidine with the IUPAC name 4-chloro-6-methyl-2-phenylpyrimidine.[1] The pyrimidine core is a fundamental motif in numerous biologically active molecules, including several approved drugs. The specific substitution pattern of this compound—a chloro group at position 4, a methyl group at position 2, and a phenyl group at position 6—confers distinct chemical properties and potential for selective biological activity.

The presence of a chlorine atom at the 4-position is of particular synthetic utility, serving as a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries for drug discovery. The methyl and phenyl groups at positions 2 and 6, respectively, play a crucial role in defining the molecule's steric and electronic properties, which in turn influence its binding affinity and selectivity for biological targets.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-methyl-2-phenylpyrimidine | [1] |

| CAS Number | 29509-92-0 | [1] |

| Molecular Formula | C₁₁H₉ClN₂ | [1] |

| Molecular Weight | 204.66 g/mol | |

| Appearance | Solid | [2] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial formation of the pyrimidine ring system, followed by a chlorination step. This synthetic strategy is adaptable and allows for the preparation of various analogs.

Step 1: Pyrimidine Ring Formation

The core pyrimidine structure is typically synthesized via a condensation reaction. A common and effective method involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of the precursor to our target molecule, 6-methyl-2-phenylpyrimidin-4(3H)-one, benzamidine is reacted with a suitable three-carbon component like ethyl acetoacetate.

Step 2: Chlorination

The hydroxyl group at the 4-position of the pyrimidine ring is then converted to a chloro group. This is a crucial step that activates the molecule for further functionalization. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 6-methyl-2-phenylpyrimidin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add benzamidine hydrochloride followed by the dropwise addition of ethyl acetoacetate.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methyl-2-phenylpyrimidin-4(3H)-one.

Part 2: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, place the dried 6-methyl-2-phenylpyrimidin-4(3H)-one in a round-bottom flask.

-

Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Reaction: Heat the mixture under reflux for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out.

-

Purification: The precipitate is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.

Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Data

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₉ClN₂), the expected molecular ion peaks would correspond to its isotopic pattern, with a prominent peak at m/z 204 and a smaller peak at m/z 206 (due to the ³⁷Cl isotope).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the pyrimidine ring proton, and a singlet for the methyl group protons. The chemical shifts will be influenced by the electronic environment of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the pyrimidine and phenyl rings, as well as the methyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the pyrimidine and phenyl rings, as well as C-H stretching and bending vibrations.

Biological Activity and Therapeutic Potential

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine core of ATP to competitively inhibit the enzyme's function. The strategic placement of substituents on the pyrimidine ring is a key strategy for achieving potency and selectivity.

Potential as a Kinase Inhibitor

The this compound structure serves as a valuable starting point for the development of kinase inhibitors. The chlorine atom at the 4-position is a key reactive handle for introducing various amine-containing side chains via nucleophilic aromatic substitution (SNAr). These side chains can extend into specific pockets of the kinase active site, thereby enhancing binding affinity and selectivity. A notable application of similar pyrimidine scaffolds is in the development of Aurora Kinase inhibitors, which are crucial regulators of mitosis and are often overexpressed in cancer.

Logical Relationship: From Scaffold to Kinase Inhibitor

Caption: A logical workflow for developing kinase inhibitors.

Potential Antifungal Activity

Derivatives of 2-phenylpyrimidine have also been investigated as potential antifungal agents.[2] A key target for many antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The phenylpyrimidine core can be designed to fit into the active site of CYP51, disrupting its function and leading to fungal cell death.

Signaling Pathway: Potential Antifungal Mechanism of Action

Caption: Potential mechanism of antifungal action via CYP51 inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4,6-substituted pyrimidines is highly dependent on the nature and position of the substituents.[3][4][5]

-

The 4-Position: The chloro group at this position is not only a synthetic handle but can also contribute to binding interactions. Replacing it with different groups allows for the exploration of various binding pockets in the target protein.

-

The 2-Position: The methyl group at this position can influence the molecule's orientation within a binding site. Modifications at this position can be used to fine-tune selectivity.

-

The 6-Position: The phenyl group at this position can engage in hydrophobic or π-stacking interactions with amino acid residues in the active site of a target enzyme. Substitution on this phenyl ring can further optimize these interactions and improve potency.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the 4-chloro position make it an attractive scaffold for the generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the well-documented activities of related pyrimidine derivatives, particularly as kinase inhibitors and antifungal agents, provide a strong rationale for its further investigation.

Future research should focus on the synthesis of a focused library of derivatives by exploiting the reactivity of the 4-chloro group. These compounds should then be screened against a panel of kinases and fungal strains to identify promising lead candidates. Detailed structural biology studies, such as X-ray crystallography of ligand-protein complexes, will be invaluable for understanding the molecular basis of their activity and for guiding further lead optimization efforts.

References

- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel

- Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Letters in Drug Design & Discovery.

- A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin.

- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.

- Application of 4-Chloro-6-ethyl-2-phenylpyrimidine in the Development of Kinase Inhibitors. BenchChem.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

- An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs. BenchChem.

- Structure activity relationship.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.

- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255. PubChem.

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.

- Synthesis and biological evaluation of 4-chlorocolchicine derivatives as potent anticancer agents with broad effective dosage ranges. MedChemComm.

- 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum. ChemicalBook.

- 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR spectrum. ChemicalBook.

- BB-4001930. Hit2Lead.

- Pyrimidine, 4-methyl-. NIST WebBook.

- 4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE. Tetrahedron.

- 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum. ChemicalBook.

- 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum. ChemicalBook.

Sources

- 1. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on substituted phenylpyrimidines

An In-Depth Technical Guide to Substituted Phenylpyrimidines: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved drugs.[1][2][3] Its versatile nature, arising from the two nitrogen atoms within the six-membered aromatic ring, allows for diverse substitutions that can modulate interactions with a wide range of biological targets.[4] Among the myriad of pyrimidine derivatives, substituted phenylpyrimidines have emerged as a particularly fruitful area of research, leading to the development of potent agents for various therapeutic applications, most notably in oncology and infectious diseases.[5][6][7]

This technical guide provides a comprehensive overview of substituted phenylpyrimidines for researchers, scientists, and drug development professionals. It delves into the core aspects of their synthesis, explores the nuances of their structure-activity relationships (SAR), and details their biological evaluation in key therapeutic areas. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as an authoritative resource to inform and inspire future drug discovery efforts centered on this remarkable chemical scaffold.

The Phenylpyrimidine Core: A Versatile Pharmacophore

The fusion of a phenyl ring to a pyrimidine core creates a pharmacophore with a unique combination of steric and electronic properties. The phenyl group can be strategically substituted to probe and optimize interactions within the binding sites of biological targets, while the pyrimidine ring often serves as a crucial hydrogen bond acceptor or donor, anchoring the molecule to its target protein.[8] This inherent versatility has enabled the development of substituted phenylpyrimidines as potent and selective inhibitors of various enzymes, particularly protein kinases.[9][10][11]

Phenylpyrimidines as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The ATP-binding site of kinases has proven to be a highly "druggable" target, and the phenylpyrimidine scaffold has been successfully exploited to design potent and selective kinase inhibitors.[8][12]

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[10][13] Its overexpression and constitutive activation are implicated in various B-cell malignancies, making it a prime target for therapeutic intervention.[10] Several substituted phenylpyrimidine derivatives have been developed as potent BTK inhibitors.

Synthesis of 2-Phenylpyrimidine BTK Inhibitors

A common synthetic strategy for 2-phenylpyrimidine derivatives targeting BTK involves a multi-step sequence starting from a substituted benzaldehyde.[10] A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 2-Phenylpyrimidine BTK Inhibitor Analogues [10]

-

Step 1: Synthesis of Benzonitrile (2): 4-Nitrobenzaldehyde is condensed with hydroxylamine hydrochloride under reflux conditions to yield the corresponding benzonitrile derivative.

-

Step 2: Formation of Amidine (3): The benzonitrile (2) is reacted with ammonium chloride to form the amidine intermediate.

-

Step 3: Pyrimidine Ring Formation (4): The amidine (3) undergoes a condensation reaction with diethyl malonate to construct the pyrimidine nucleus.

-

Step 4: Chlorination (5): The pyrimidine (4) is treated with phosphorus oxychloride (POCl3) to yield the key chloro-pyrimidine intermediate.

-

Step 5: Reduction of Nitro Group (6): The nitro group is reduced to an amine, typically using iron powder in the presence of an acid.

-

Step 6: Acryloyl Chloride Coupling (7): The resulting aniline derivative (6) is reacted with acryloyl chloride to introduce the N-phenylacrylamide pharmacophore, which is crucial for covalent binding to BTK.

-

Step 7: Final Analog Synthesis (11a-11i): Further modifications, such as the introduction of various substituents on the aniline moiety, are carried out to generate a library of target compounds.

Caption: Synthetic scheme for 2-phenylpyrimidine BTK inhibitors.

Structure-Activity Relationship (SAR) of 2-Phenylpyrimidine BTK Inhibitors

SAR studies on 2-phenylpyrimidine BTK inhibitors have revealed several key insights for optimizing their potency and selectivity.[10]

-

N-Phenylacrylamide Moiety: This group is a critical pharmacophore that often forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[10]

-

Substituents on the C-4 Aniline Moiety: The nature and position of substituents on the aniline ring at the C-4 position of the pyrimidine core significantly impact inhibitory activity. Bulky substituents are generally more favorable than smaller ones. For instance, a 3-methyl phenylcarbamoyl substituent at this position has been shown to exhibit potent anti-proliferative activity.[10]

-

Substitution on the Pyrimidine Core: Introduction of a chloro group at the C-5 or C-6 position of the pyrimidine ring can enhance hydrophobic interactions within the binding site, leading to improved potency.[10]

| Compound | R (Substituent at C-4 Aniline) | Inhibition of BTK at 100 nM (%) | Anti-proliferative Activity (IC50, µM) on Raji cells |

| 11a | -H | - | > 20 |

| 11c | -CH3 | - | > 20 |

| 11g | 3-methyl phenylcarbamoyl | 82.76 | 6.98 |

| Ibrutinib (Control) | - | - | 14.5 |

| Table 1: SAR of 2-Phenylpyrimidine BTK Inhibitors. [10] |

Biological Evaluation of BTK Inhibitors

The biological activity of novel BTK inhibitors is typically assessed through a combination of in vitro enzymatic assays and cell-based proliferation assays.

Experimental Protocol: In Vitro BTK Inhibition Assay [10]

-

Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable substrate (e.g., a poly-Glu, Tyr peptide) are prepared in an appropriate kinase buffer.

-

Compound Incubation: The test compounds are serially diluted and incubated with the BTK enzyme.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using a suitable detection method, such as a radiometric assay (e.g., using [γ-33P]ATP) or a non-radioactive method like HTRF or ELISA.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 7. wjarr.com [wjarr.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]

- 10. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-methyl-6-phenylpyrimidine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the characterization of 4-Chloro-2-methyl-6-phenylpyrimidine, a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] Understanding the physicochemical properties, particularly solubility and stability, of novel derivatives like this compound is a critical step in early-stage drug discovery and development. It dictates formulation strategies, storage conditions, and ultimately, the therapeutic potential of the compound.

Initial literature and database searches indicate that while the synthesis of this compound is documented, comprehensive experimental data on its solubility and stability are not widely published.[2][3] This guide, therefore, is designed to provide researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a thorough evaluation of these critical parameters. We will draw upon established methodologies for characterizing similar heterocyclic compounds and pyrimidine derivatives to provide a robust, scientifically-grounded approach.

Part 1: Physicochemical Characterization and Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. The pyrimidine ring, being polar in nature, suggests that its derivatives may exhibit varied solubility depending on the nature and position of their substituents.[4][5] The presence of a chloro group, a methyl group, and a phenyl group on the pyrimidine core of the target molecule will create a unique electronic and steric environment influencing its interaction with different solvents.

Predicted Physicochemical Properties

While experimental data is sparse, we can infer some properties based on the structure and comparison with analogs like 4-Chloro-6-methyl-2-phenylpyrimidine.[6]

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₁H₉ClN₂ | Based on chemical structure. |

| Molecular Weight | 204.66 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Typical for similar pyrimidine derivatives.[4] |

| Aqueous Solubility | Expected to be low | The presence of the phenyl group and the chloro substituent likely decreases aqueous solubility. A close analog, 4-chloro-6-methyl-2-phenylpyrimidine, has a reported solubility of 0.3 µg/mL at pH 7.4.[6][7] |

| Organic Solvent Solubility | Higher solubility expected in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM) | Based on general solubility trends for heterocyclic compounds.[8] |

Experimental Workflow for Solubility Assessment

A systematic approach is required to determine the solubility profile of this compound in various media relevant to pharmaceutical development.

Caption: Workflow for determining the solubility of this compound.

Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (purity >98%)

-

Selection of solvents:

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Methanol, Ethanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.[9]

-

Calculate the solubility in mg/mL or µg/mL.

Part 2: Stability Assessment

Evaluating the stability of a potential drug candidate is crucial for ensuring its safety, efficacy, and shelf-life.[10][11] The chloro substituent at the 4-position of the pyrimidine ring is a potential site for nucleophilic substitution, particularly hydrolysis.[12][13] Therefore, a comprehensive stability study should investigate the effects of pH, temperature, and light.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Caption: Experimental workflow for forced degradation studies.

Protocol: Hydrolytic Stability

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Procedure:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.

-

Incubate the solutions at a controlled temperature (e.g., 50°C).

-